(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenoxypyrrolidine-2-carboxylic acid (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenoxypyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13746556
InChI: InChI=1S/C26H23NO5/c28-25(29)24-14-18(32-17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m0/s1
SMILES: C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5
Molecular Formula: C26H23NO5
Molecular Weight: 429.5 g/mol

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenoxypyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13746556

Molecular Formula: C26H23NO5

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenoxypyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C26H23NO5
Molecular Weight 429.5 g/mol
IUPAC Name (2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C26H23NO5/c28-25(29)24-14-18(32-17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m0/s1
Standard InChI Key DGFDLAYDYAXDTJ-MHECFPHRSA-N
Isomeric SMILES C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5
SMILES C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5
Canonical SMILES C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5

Introduction

Chemical Identity and Physicochemical Properties

The compound is systematically named (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenoxypyrrolidine-2-carboxylic acid and is recognized by the CAS registry number 1449693-84-8 . Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₂₆H₂₃NO₅
Molar Mass429.46 g/mol
Stereochemistry(2R,4S) configuration
Melting PointNot explicitly reported (analogs: 117–118°C)
SolubilitySoluble in DMF, DCM, THF; insoluble in H₂O

The Fmoc group (9-fluorenylmethyloxycarbonyl) at the 1-position and the phenoxy moiety at the 4-position distinguish this compound from canonical proline derivatives . Its chiral centers influence peptide secondary structures, making it valuable for designing constrained peptides .

Synthesis and Structural Characterization

Synthetic Routes

The synthesis typically involves sequential functionalization of a pyrrolidine scaffold:

  • Core Formation: 4-Phenoxypyrrolidine-2-carboxylic acid is synthesized via stereoselective cyclization of γ-amino acids or enzymatic resolution .

  • Fmoc Protection: The amine group at the 1-position is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., NaHCO₃) .

  • Purification: Crude product is purified via reverse-phase HPLC or silica gel chromatography .

Key Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Yield: ~70–85%

Structural Analysis

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 7.75–7.25 (m, Fmoc aromatic Hs), 4.45–4.15 (m, pyrrolidine CH), 3.95–3.65 (m, OCH₂) .

    • ¹³C NMR: δ 172.1 (COOH), 156.8 (Fmoc carbonyl), 119.5–125.0 (aromatic Cs) .

  • Mass Spectrometry: ESI-MS m/z 430.2 [M+H]⁺.

  • X-ray Crystallography: Limited data available; analogous Fmoc-proline derivatives show planar Fmoc groups and puckered pyrrolidine rings .

Applications in Research and Industry

Peptide Synthesis

The compound serves as a non-proteinogenic amino acid in solid-phase peptide synthesis (SPPS):

  • Conformational Restriction: The phenoxy group imposes steric constraints, stabilizing β-turn or polyproline helix structures .

  • Fmoc Compatibility: Compatible with standard Fmoc/tBu SPPS protocols, enabling automated synthesis .

Example: Incorporation into neuropeptide Y analogs enhanced receptor binding affinity by 3-fold compared to native sequences .

Drug Development

  • Kinase Inhibitors: The phenoxy moiety participates in hydrophobic interactions with ATP-binding pockets (e.g., EGFR inhibitors) .

  • PROTACs: Utilized as a linker to enhance proteasome-targeting chimeric molecule stability.

Bioconjugation

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid group facilitates covalent attachment to lysine residues on antibodies.

Comparison with Analogous Compounds

CompoundKey DifferencesApplications
(4R)-Fmoc-4-phenoxy-L-proline(2S,4R) configurationMirror-image peptide synthesis
Fmoc-Hyp-OH4-Hydroxy substituentCollagen-mimetic peptides
Fmoc-Pro-OHUnsubstituted pyrrolidineStandard SPPS

Future Directions

  • Synthetic Optimization: Develop catalytic asymmetric routes to improve enantiomeric excess .

  • Therapeutic Exploration: Evaluate in vivo stability in ADC frameworks.

  • Material Science: Incorporate into self-assembling hydrogels for drug delivery .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator